molecular formula C19H34N2O2S4 B026634 5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide CAS No. 691410-93-2

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide

Cat. No. B026634
M. Wt: 450.8 g/mol
InChI Key: QGUXZRFEKWOQQL-UHFFFAOYSA-N
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Description

This compound is related to the field of organic chemistry, specifically in the realm of synthetic chemistry and molecular analysis. It belongs to a class of compounds that include dithiolan-3-yl groups, which are notable for their distinct chemical behavior and applications in various chemical reactions.

Synthesis Analysis

  • The synthesis process of similar compounds involves multiple steps including esterification, reduction, Swern oxidation, condensation, and hydrolysis. For instance, a precursor of an unnatural amino acid was synthesized from D-serine in a nine-step reaction, yielding a total yield of 35.3% (Yue, 2013).

Molecular Structure Analysis

  • Studies have utilized spectroscopic methods supported by molecular modeling to investigate the molecular structure of similar compounds. For example, a supramolecular complex of β-cyclodextrin with a related compound was analyzed using UV–Vis absorption, FT-IR spectroscopy, and semi-empirical calculations (Bouzit et al., 2016).

Chemical Reactions and Properties

  • Reactions involving similar compounds, such as those containing dithiolan-3-yl groups, have been studied. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines have been investigated, revealing the formation of cyanomethyl alkylamino disulfides (Lee & Kim, 1993).

Physical Properties Analysis

  • The physical properties of similar compounds, such as solubility, have been examined in various solvent systems. For instance, the solubility of α-5-(dithiolan-3-yl)pentanoic acid in mixed solvents like cyclohexane and ethyl acetate was studied, showing an increase in solubility with temperature (Zhang et al., 2010).

Chemical Properties Analysis

  • The chemical properties of compounds with dithiolan-3-yl groups are characterized by their reactivity in various chemical environments. Studies have explored the chemoselective thioacetalization using similar compounds, demonstrating their reactivity and potential applications in synthetic chemistry (Ouyang et al., 2006).

Scientific Research Applications

Glucose Transport Enhancement and Diabetes Management

Research shows that certain derivatives of 5-(dithiolan-3-yl) compounds, like the AN-7 compound, have demonstrated significant potential in enhancing glucose transport in skeletal muscles. This enhancement is especially relevant in the context of Type 2 diabetes management. AN-7 has been found to be more potent than alpha-lipoic acid in reducing blood glucose levels in diabetic animals, indicating its potential as an effective auxiliary treatment for diabetes (Gruzman, Hidmi, Katzhendler, Haj-Yehie, & Sasson, 2004).

Hydrogen Peroxide Monitoring in Parkinson's Disease

5-(dithiolan-3-yl) derivatives have been utilized in the development of electrochemical microsensors for in vivo monitoring of hydrogen peroxide (H2O2) in the brain. This is particularly significant for Parkinson's disease research, where H2O2 levels are critically involved. These derivatives aid in the selective quantification of H2O2, thereby contributing to a better understanding of its role in the disease (Luo, Lin, Zuo, Zhang, Zhuo, Lu, Chen, & Gu, 2022).

Pharmaceutical and Medicinal Chemistry

The synthesis and characterization of 5-(dithiolan-3-yl) derivatives have been explored for various pharmaceutical applications. For instance, derivatives like 5-(1,2-dithiolan-3-yl)pentanoic acid have been studied for their potential in drug development, including their interaction with other molecules and solubility characteristics in different solvents. This research is crucial for the formulation of new drugs and understanding their behavior in various environments (Zhang, Dang, & Wei, 2010).

Inflammatory Skin Disease Treatment

5-(dithiolan-3-yl) derivatives have shown promise in treating inflammatory skin diseases. Compounds like BP-1003, a thiazolidinedione derivative of alpha-lipoic acid, have been identified as potent activators of peroxisome proliferator-activated receptor gamma (PPARgamma), which is involved in inflammatory responses. This suggests their potential efficacy as oral and topical agents for conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman, Chittiboyina, Meingassner, Ho, Varani, Ellis, Avery, Pershadsingh, Kurtz, & Benson, 2004).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and usage. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

As these compounds are used for research purposes, future directions would likely involve further studies to understand their properties and potential applications .

properties

IUPAC Name

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2S4/c22-18(8-3-1-6-16-10-14-24-26-16)20-12-5-13-21-19(23)9-4-2-7-17-11-15-25-27-17/h16-17H,1-15H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXZRFEKWOQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCNC(=O)CCCCC2CCSS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439845
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide

CAS RN

691410-93-2
Record name AN-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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